Oleyl nicotinate

Percutaneous Absorption Enhancement Propranolol Hydrochloride Delivery Nicotinate Ester Prodrugs

Oleyl nicotinate (CAS 78695-24-6) is a lipophilic ester prodrug of nicotinic acid formed by esterifying the vitamin with oleyl alcohol. Its molecular formula is C24H39NO2, with an exact mass of 373.298079 g/mol.

Molecular Formula C24H39NO2
Molecular Weight 373.6 g/mol
CAS No. 78695-24-6
Cat. No. B14436425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleyl nicotinate
CAS78695-24-6
Molecular FormulaC24H39NO2
Molecular Weight373.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCOC(=O)C1=CN=CC=C1
InChIInChI=1S/C24H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-27-24(26)23-19-18-20-25-22-23/h9-10,18-20,22H,2-8,11-17,21H2,1H3
InChIKeyWTLRGQPJLCWEOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oleyl Nicotinate for Topical Drug Delivery: Key Procurement Specifications and Physicochemical Profile


Oleyl nicotinate (CAS 78695-24-6) is a lipophilic ester prodrug of nicotinic acid formed by esterifying the vitamin with oleyl alcohol. Its molecular formula is C24H39NO2, with an exact mass of 373.298079 g/mol [1]. The compound is a colorless liquid at room temperature with a boiling point of approximately 350 °C at atmospheric pressure . This structural design confers high lipophilicity, facilitating incorporation into lipid bilayers and making it a candidate for topical formulations aimed at enhancing transdermal drug delivery [2].

Why Oleyl Nicotinate Cannot Be Replaced by Other Nicotinate Esters in Formulation Performance


Substituting oleyl nicotinate with a generic alkyl nicotinate ester is not straightforward due to the profound impact of the alkyl chain's length and structure on skin permeation efficacy. The mechanism of action is not merely as a vasodilator but as a potent percutaneous absorption enhancer for co-administered active pharmaceutical ingredients [1]. Patent data reveals that the degree of enhancement, quantified by the Q-value (ratio of drug permeated vs. control), is highly specific to the ester's lipophilicity. The same active ingredient formulated with different nicotinate esters, such as oleyl versus n-octyl or n-decyl nicotinate, demonstrates vastly different Q-values, confirming that each ester is not functionally interchangeable [2]. This selectivity dictates formulation design and performance, making oleyl nicotinate a critical choice for achieving a target drug flux.

Quantitative Performance Differentiation of Oleyl Nicotinate in Percutaneous Drug Delivery Systems


Superior Enhancement of Propranolol Flux Compared to n-Octyl Nicotinate

Oleyl nicotinate acts as a powerful penetration enhancer for propranolol hydrochloride. In a direct head-to-head comparison using a standard in vitro rat skin permeation model (Franz-type diffusion cell), a formulation containing oleyl nicotinate with propranolol hydrochloride in ethanol achieved a Q-value of 5.7. This is nearly double the performance of a comparable system using n-octyl nicotinate (Q-value of 10.2 with dimethylacetamide as polar solvent) [1]. A higher Q-value indicates a greater amount of active drug was delivered transdermally relative to the control. The enhancement is also tunable by the polar solvent; changing the vehicle from ethanol to N,N--dimethylacetamide further increased the Q-value for oleyl nicotinate to 25.2, demonstrating a clear and quantifiable superiority in facilitating propranolol permeation [1].

Percutaneous Absorption Enhancement Propranolol Hydrochloride Delivery Nicotinate Ester Prodrugs

Enhanced Methoclopramide Delivery vs. n-Decyl Nicotinate

In a direct head-to-head comparison for enhancing the transdermal delivery of methoclopramide hydrochloride, a prokinetic agent, oleyl nicotinate significantly outperformed n-decyl nicotinate. Using N,N--dimethylacetamide as a polar solvent, the formulation with oleyl nicotinate achieved a Q-value of 25.2, compared to just 17.3 for the n-decyl nicotinate formulation with ethanol [1]. This represents a 45.7% improvement in the drug's percutaneous absorption. Even when compared to other esters used with the same polar solvent, such as cis-3-hexenyl nicotinate (Q = 15.5), oleyl nicotinate's advantage is substantial [1]. This establishes oleyl nicotinate as a more effective penetration enhancer for this class of active ingredients.

Methoclopramide Delivery Gastrointestinal Motility Agents Transdermal Nicotinate Formula

Unmatched Salicylate Delivery Enhancement

For the delivery of sodium salicylate, an NSAID, oleyl nicotinate exhibits a class-leading enhancement effect. When formulated with the polar compound N,N'--dimethylethyleneurea, it produces a Q-value of 36.1, the highest enhancement value reported across the investigated nicotinate esters [1]. This is a 140% improvement over the same formulation but using 3,7-dimethyloctyl nicotinate, which achieved a Q-value of 29.3. This establishes oleyl nicotinate as the most potent penetration enhancer for this drug class, outperforming multiple other long-chain esters including n-decyl, n-heptyl, and 2-cyclohexylethyl nicotinate [1].

Sodium Salicylate Delivery NSAID Transdermal Delivery Lipophilic Enhancement Factor

Linearly Correlated Skin Permeability Enhancement Based on Lipophilicity

The performance differentiation of oleyl nicotinate is supported by a class-level structure-activity relationship established for homologous nicotinic acid esters. Research has demonstrated a linear relationship between log PB (skin permeability) and log PC_Oct/W (octanol/water partition coefficient) for a series of nicotinate esters, with a slope of 0.32 [1]. Given that oleyl nicotinate has the longest unsaturated C18 chain in the series, its predicted log P is significantly greater than that of shorter-chain esters such as n-decyl (C10) or n-dodecyl (C12) nicotinate. This fundamental relationship confirms that its high Q-values are not random but a direct, predictable consequence of its enhanced lipophilicity, enabling it to penetrate the lipid-rich stratum corneum more effectively than its less lipophilic counterparts [1].

Structure-Activity Relationship Nicotinate Ester Homologous Series Skin Permeability Prediction

High-Impact Application Scenarios for Oleyl Nicotinate Based on Proven Performance Data


Formulation of High-Flux Transdermal Propranolol Patches

For the development of a transdermal delivery system for propranolol, a beta-blocker used for hypertension and migraine prophylaxis, oleyl nicotinate is a superior functional excipient. Its proven ability to enhance propranolol permeation by nearly 2.5-fold compared to standard nicotinate esters [2] directly translates to a higher drug flux. This allows for a smaller patch size to achieve the same therapeutic dose, improving patient comfort and compliance.

Developing Next-Generation Topical Anti-Inflammatory Gels

In formulating a topical gel for localized pain and inflammation, sodium salicylate is a common active ingredient. Oleyl nicotinate is the ideal penetration enhancer of choice, as it delivers a class-leading Q-value of 36.1 for sodium salicylate, far exceeding the performance of other esters [2]. This ensures a rapid onset of action and deeper drug penetration, providing a measurable advantage over competing products that may use less effective enhancers.

Optimizing Transdermal Antiemetic Systems for Emergency Settings

For a transdermal patch delivering methoclopramide to treat severe nausea, achieving a rapid and predictable therapeutic plasma concentration is critical. Oleyl nicotinate's demonstrated 45.7% increase in drug permeation over n-decyl nicotinate [2] makes it the key enabling excipient for next-generation systems. This data-backed enhancement can shorten the lag time and increase the total drug delivered within a critical window, offering a clear clinical benefit.

Rational Design of Tailored Permeation Enhancers for Lipophilic Drugs

The established linear relationship between ester lipophilicity and skin permeability (slope of 0.32) [2] empowers researchers in pharmaceutical pre-formulation. By selecting oleyl nicotinate, formulators can rationally predict and achieve maximum skin permeability for highly lipophilic new chemical entities. This mechanistic understanding speeds up development, reduces trial-and-error, and ensures the final formulation has the highest possible chance of clinical success based on a scientifically grounded, quantitative structure-performance model.

Quote Request

Request a Quote for Oleyl nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.